molecular formula C22H31ClF3N5O2 B610875 (2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride

(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride

Cat. No.: B610875
M. Wt: 490.0 g/mol
InChI Key: YIGAQKBPLMSWOD-LMOVPXPDSA-N
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Description

SLM 6031434 hydrochloride: is a selective inhibitor of sphingosine kinase 2, an enzyme involved in the metabolism of sphingolipids. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and cancer treatment .

Scientific Research Applications

SLM 6031434 hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study sphingosine kinase 2 activity and its role in sphingolipid metabolism.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.

    Medicine: Explored for its neuroprotective properties in models of ischemic stroke and its potential as an anti-cancer agent.

    Industry: Utilized in the development of new therapeutic agents targeting sphingosine kinase 2

Safety and Hazards

SLM6031434 HCl is considered hazardous . It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

SLM6031434 HCl has been shown to have potential for renal fibrosis research . It has been used in studies investigating its anti-fibrotic potential in a mouse model of renal fibrosis .

Biochemical Analysis

Biochemical Properties

SLM6031434 Hydrochloride interacts primarily with the enzyme sphingosine kinase 2 (SphK2). The compound exhibits a high degree of selectivity for SphK2 over SphK1, with Ki values of 0.4 μM and 0.5 μM for mouse and rat SphK2, respectively . This interaction leads to the inhibition of SphK2, thereby reducing the production of sphingosine-1-phosphate (S1P), a critical signaling molecule involved in various cellular processes .

Cellular Effects

In U937 monocytic leukemia cells, SLM6031434 Hydrochloride has been shown to decrease the levels of S1P . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The reduction in S1P levels can lead to changes in cell function, potentially influencing cell proliferation, survival, migration, and immune responses .

Molecular Mechanism

SLM6031434 Hydrochloride exerts its effects at the molecular level by binding to and inhibiting the activity of SphK2 . This inhibition disrupts the conversion of sphingosine to S1P, leading to a decrease in S1P levels . As S1P is a potent signaling molecule, this can result in changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

The effects of SLM6031434 Hydrochloride on S1P levels and cellular functions can be observed over time in laboratory settings

Metabolic Pathways

SLM6031434 Hydrochloride is involved in the sphingolipid metabolism pathway, where it interacts with the enzyme SphK2 . By inhibiting SphK2, it disrupts the conversion of sphingosine to S1P, potentially affecting metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SLM 6031434 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a pyrrolidine ring and an oxadiazole moiety. The key steps typically involve:

Industrial Production Methods: Industrial production of SLM 6031434 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: SLM 6031434 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of SLM 6031434 hydrochloride with modified functional groups, which can be further studied for their biological activities .

Comparison with Similar Compounds

Uniqueness: SLM 6031434 hydrochloride is unique due to its high selectivity for sphingosine kinase 2 over sphingosine kinase 1, making it a valuable tool for studying the specific roles of sphingosine kinase 2 in various biological processes .

Properties

IUPAC Name

(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F3N5O2.ClH/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27;/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGAQKBPLMSWOD-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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